molecular formula C11H11Cl3O3 B165564 2,4,5-T isopropyl ester CAS No. 93-78-7

2,4,5-T isopropyl ester

Cat. No. B165564
CAS RN: 93-78-7
M. Wt: 297.6 g/mol
InChI Key: SXHQLHGHMREHMX-UHFFFAOYSA-N
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Description

“2,4,5-T isopropyl ester” is a chemical compound with the molecular formula C11H11Cl3O3 . It is also known by other names such as “Isopropyl 2,4,5-trichlorophenoxyacetate” and “Acetic acid, (2,4,5-trichlorophenoxy)-, isopropyl ester” among others .


Molecular Structure Analysis

The molecular structure of “2,4,5-T isopropyl ester” can be represented by the InChI string: InChI=1S/C11H11Cl3O3/c1-6(2)17-11(15)5-16-10-4-8(13)7(12)3-9(10)14/h3-4,6H,5H2,1-2H3 . The molecular weight of the compound is 297.6 g/mol .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Ultrasound-Assisted Synthesis : Isopropyl esters can be synthesized efficiently using ultrasonic irradiation, which enhances reaction rates and equilibrium conversion (Deshmane, Gogate, & Pandit, 2009).
  • Cyclopropanation Reactions : Isopropyl esters are used in enantioselective cyclopropanation reactions, contributing to the formation of valuable cyclopropanol derivatives (Konik, Kananovich, & Kulinkovich, 2013).
  • Chemistry of Oxenium Ions : Research on the reactivity and intermediates in reactions involving isopropyl esters has provided insights into the behavior of oxenium ions (Novak et al., 2007).

Energy Conversion and Biofuels

  • Biodiesel Production : Isopropyl esters are explored as components in biodiesel, showing better cold-flow properties compared to methyl esters and contributing to lower emissions (Wang, Tat, & Gerpen, 2005).
  • Transesterification for Green Diesel : Isopropyl esters are produced through transesterification of triglycerides, showing potential as a green diesel fuel component (Boffito, Galli, Pirola, & Patience, 2017).

Material Science and Engineering

  • Metal-Organic Frameworks : Isopropyl esters are used in designing humidity-stable metal-organic frameworks, offering insights into framework stability and adsorption properties (Gelfand, Lin, & Shimizu, 2015).
  • Copolymers Synthesis : Research into the synthesis and characterization of block copolymers involving isopropyl esters provides valuable data on the properties of these materials and their applications (Contreras et al., 2015).

Pharmaceuticals and Cosmetics

  • Cosmetic Applications : Isopropyl esters are evaluated for their potential use in cosmetic formulations, demonstrating favorable properties such as gloss and shine enhancement (Pratap et al., 2021).
  • Drug Delivery Systems : The role of isopropyl myristic acid ester in influencing the physical characteristics and release profiles of drug-loaded microspheres has been studied, highlighting its importance in pharmaceutical formulations (Schaefer & Singh, 2000).

Safety And Hazards

When handling “2,4,5-T isopropyl ester”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

propan-2-yl 2-(2,4,5-trichlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl3O3/c1-6(2)17-11(15)5-16-10-4-8(13)7(12)3-9(10)14/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHQLHGHMREHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041332
Record name 2,4,5-T-isopropyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-T isopropyl ester

CAS RN

93-78-7
Record name 2,4,5-T Isopropyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-T-isopropyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-T-isopropyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl 2,4,5-trichlorophenoxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.070
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,5-T-ISOPROPYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG70MZA02Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
NL Trautwein, JC Guyon - Analytical Letters, 1982 - Taylor & Francis
Sensitive low temperature phosphorimetric methods for the determination of the pesticides MCPA, 2,4,5-T, and 2,4,5-T-isopropyl ester in EPA solvent have been developed. The …
Number of citations: 2 www.tandfonline.com
EE Kenaga - Residue Reviews: Residues of Pesticides and Other …, 1975 - Springer
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is marketed as a herbicide in the form of esters and salts. Some commonly used esters have been the isopropyl, butyl, isooctyl, butoxy …
Number of citations: 15 link.springer.com
AC Hull, NA Kissinger, WT Vaughn - 1952 - repository.arizona.edu
METHODS A total of 57 different herbicide and carrier mixtures were sprayed on big sagebrush in 1949; and 59 in 1950. The work was continued in 1951. Tractormounted spraying …
Number of citations: 36 repository.arizona.edu
IH Suffet - Journal of Agricultural and Food Chemistry, 1973 - ACS Publications
The goal of aqueous herbicide analysis is the re-covery of 100% of an herbicide for qualitative and quantitative analysis. Liquid-liquid extraction is the method of choice for quantitative …
Number of citations: 37 pubs.acs.org
FI Onuska, KA Terry - Journal of Microcolumn Separations, 1991 - Wiley Online Library
A photoionization detector (PID) has been evaluated for its applications in supercritical fluid chromatography using microbore columns. The PID is a nondestructive detector which is …
Number of citations: 3 onlinelibrary.wiley.com
SD Murphy - Toxicology of Pesticides: Experimental, Clinical and …, 2013 - books.google.com
been tested. There are reports that dogs are relatively more sensitive to the 2, 4, 5-T isopropyl ester, with an LD50 of around 100 mg per kilogram. With less than fatal doses, adverse …
Number of citations: 0 books.google.com
SD Murphy - Toxicology of Pesticides: Experimental, Clinical and …, 1987 - Springer
The compounds 2,4-dicholorophenoxy acetic acid (2,4-D) and 2,4,5-trichlorophenoxy acetic acid (2,4,5-T) and their salts are among the most commonly recognized herbicides. These …
Number of citations: 1 link.springer.com
JF Thompson, AC Walker… - Journal of the Association …, 1969 - academic.oup.com
Eight single and mixed polarity column packings were prepared and optimum operating parameters were determined for each column. Data were obtained for efficiency, effect on …
Number of citations: 42 academic.oup.com
SW Hu, S Chen - Journal of the Chinese Chemical Society, 2014 - Wiley Online Library
A humic‐fraction‐modified silica gel is prepared and used as the adsorbent for various pesticidal carboxylate esters in hexane. The percentage of adsorption, calculated on the basis of …
Number of citations: 1 onlinelibrary.wiley.com
JH Ellison, O Smith - Proc. Amer. Soc. Hort. Sci, 1949
Number of citations: 11

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